6-Ethyl-5-methyl-2H-pyran-2-one
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Overview
Description
6-Ethyl-5-methyl-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of 2H-pyrans This compound is characterized by a six-membered ring containing one oxygen atom and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base can lead to the formation of the desired pyranone ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-5-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyranone ring into a dihydropyran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyranone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydropyran derivatives.
Substitution: Various substituted pyranones with different functional groups.
Scientific Research Applications
6-Ethyl-5-methyl-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits biological activity and can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, influencing various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
6-Methyl-2H-pyran-2-one: Similar structure but lacks the ethyl group at the 6-position.
5,6-Dihydro-2H-pyran-2-one: A reduced form of the pyranone ring.
4-Hydroxy-2H-pyran-2-one: Contains a hydroxyl group at the 4-position.
Uniqueness: 6-Ethyl-5-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62968-85-8 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
6-ethyl-5-methylpyran-2-one |
InChI |
InChI=1S/C8H10O2/c1-3-7-6(2)4-5-8(9)10-7/h4-5H,3H2,1-2H3 |
InChI Key |
FRSPXTMXSCBETJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=O)O1)C |
Origin of Product |
United States |
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